molecular formula C8H7ClN4S B11880894 N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine

N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine

Cat. No.: B11880894
M. Wt: 226.69 g/mol
InChI Key: KSRQBZFEBQQSCH-UHFFFAOYSA-N
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Description

N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and drug development. This compound features a pyrimidine ring substituted with a chlorine atom and a methyl group, as well as a thiazole ring attached via an amine linkage. The unique structure of this compound makes it a valuable scaffold for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine typically involves the nucleophilic substitution reaction of 2,4-dichloro-5-methylpyrimidine with thiazol-2-amine. The reaction is carried out in the presence of a base such as sodium hydroxide at room temperature. The reaction conditions are mild, and the product is obtained in good yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction can yield thiazolidines.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, and other bases.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyrimidine derivatives.

    Oxidation: Thiazole sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

N-(2-Chloro-5-methylpyrimidin-4-yl)thiazol-2-amine can be compared with other similar compounds such as:

Uniqueness: The unique combination of a pyrimidine ring with a thiazole ring in this compound provides a versatile scaffold for the development of novel bioactive molecules

Properties

Molecular Formula

C8H7ClN4S

Molecular Weight

226.69 g/mol

IUPAC Name

N-(2-chloro-5-methylpyrimidin-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C8H7ClN4S/c1-5-4-11-7(9)12-6(5)13-8-10-2-3-14-8/h2-4H,1H3,(H,10,11,12,13)

InChI Key

KSRQBZFEBQQSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC2=NC=CS2)Cl

Origin of Product

United States

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